7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives and acetophenone derivatives.
Introduction of Substituents: The benzyloxy and methoxyphenoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Halogenated or nitrated chromenone derivatives.
Scientific Research Applications
7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Researchers use the compound to investigate its effects on cellular processes, including apoptosis and cell proliferation.
Material Science: The chromenone core’s unique optical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Signal Transduction: It can modulate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- 7-(benzyloxy)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- 7-(benzyloxy)-3-(2-hydroxyphenoxy)-2-methyl-4H-chromen-4-one
Uniqueness
7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyloxy and methoxyphenoxy groups enhances its potential as a multifunctional molecule in various applications .
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-2-methyl-7-phenylmethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-16-24(29-21-11-7-6-10-20(21)26-2)23(25)19-13-12-18(14-22(19)28-16)27-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFCCRVNNMWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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